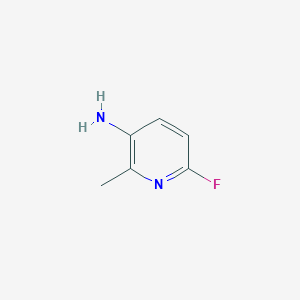
2-(FMOC-AMINO)-5-CHLOROBENZOESÄURE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of fluorene . It has a molecular weight of 311.34 . It’s a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) .
Physical And Chemical Properties Analysis
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a solid substance stored in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Supramolekulare Gelbildung
2-(FMOC-AMINO)-5-CHLOROBENZOESÄURE: wird bei der Herstellung von supramolekularen Gelen verwendet. Diese Gele entstehen durch die Selbstassemblierung von Gelatoren mit niedrigem Molekulargewicht (LMWGs), die mit anderen Aminosäuren oder Peptiden co-assembliert werden können . Dieser Prozess führt zu mehr Quervernetzungen und stabileren Strukturen, wodurch die Eigenschaften der Gele verbessert werden, z. B. ihr rheologisches Verhalten. Diese Gele haben ein großes Potenzial für die Reparatur von Verletzungen oder altersbedingten Schäden an lebenden Geweben.
Biomedizinische Hydrogele
Die Verbindung ist ein integraler Bestandteil bei der Synthese von biomedizinischen Hydrogelen. Diese Hydrogele, die aus Fmoc-derivatisierten Peptiden gebildet werden, eignen sich für biologische und biomedizinische Anwendungen, darunter die Arzneimittelverabreichung und diagnostische Werkzeuge für die Bildgebung . Die Fmoc-Gruppe erleichtert die Selbstassemblierung von Peptiden zu Hydrogelen, die die Zelladhäsion, das Überleben und die Vermehrung unterstützen können, wodurch sie ideal für die Gewebezüchtung sind.
Zwischenprodukt der organischen Synthese
Als organisches Zwischenprodukt findet This compound in verschiedenen Bereichen wie Pflanzenschutzmitteln, Pharmazeutika und der Farbstoffproduktion Anwendung . Ihre Löslichkeit in Wasser und Essigsäure macht sie zu einer vielseitigen Verbindung für verschiedene Syntheseprozesse.
Peptidsynthese
Die Verbindung wird auch bei der Peptidsynthese eingesetzt. Sie dient als Baustein für die Synthese von Peptiden, die für die Untersuchung von Proteinfunktionen und -strukturen von entscheidender Bedeutung sind. Ihre schützende Fmoc-Gruppe ermöglicht die sequenzielle Addition von Aminosäuren in Peptidketten.
Modifikationen von Biomaterialien
Im Bereich der Biomaterialien wird This compound verwendet, um Biomaterialien zu modifizieren und ihre Eigenschaften zu verbessern. Dazu gehört die Veränderung der Oberflächenmerkmale, um die Biokompatibilität zu verbessern oder spezifische funktionelle Gruppen einzuführen, die mit biologischen Systemen interagieren können.
Selbstassemblierende Materialien
Die Fmoc-Aminosäuren, darunter This compound, können sich durch schwache hydrophobe Kräfte und π-π-Stapelung selbstassemblieren, die durch Wasserstoffbrückenbindungen stabilisiert werden. Diese Eigenschaft wird bei der Entwicklung von Materialien genutzt, die sich zu gewünschten Strukturen selbstassemblieren können, was in der Nanotechnologie und Materialwissenschaft von Vorteil ist .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the amine group of amino acids and peptides . The compound, also known as Fmoc-2-amino-5-chlorobenzoic acid, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a protective group for amines during peptide synthesis . It is introduced to the amine group of the amino acid or peptide, forming a carbamate . This protects the amine group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group allows for the selective addition of amino acids in a stepwise manner, building up the desired peptide sequence . Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amine group .
Pharmacokinetics
The fmoc group is known to improve the stability of amino acids and peptides during synthesis . The hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in a controlled manner, leading to the successful synthesis of the desired peptide sequence . The removal of the Fmoc group then reveals the free amine, ready for further reactions or for the final product .
Action Environment
The action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during the synthesis process to ensure the Fmoc group is only removed when desired . Other environmental factors, such as temperature and solvent, can also influence the efficacy and stability of the compound .
Biochemische Analyse
Biochemical Properties
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It is often used as a protecting group for amino acids, which helps in the selective formation of peptide bonds. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the compound’s ability to form stable covalent bonds with the amino groups of amino acids, thereby preventing unwanted side reactions during peptide bond formation .
Cellular Effects
The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid in laboratory settings are critical factors that influence its effectiveness in biochemical experiments. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods. These temporal effects highlight the importance of proper storage and handling of the compound to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and developing therapeutic strategies .
Transport and Distribution
The transport and distribution of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical experiments and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns can affect the compound’s ability to modulate specific biochemical pathways and cellular processes. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .
Eigenschaften
IUPAC Name |
5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUMTWJMHBPBQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

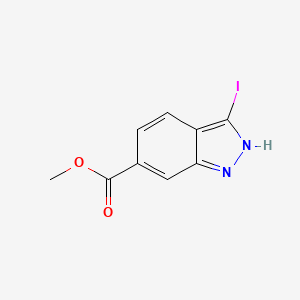

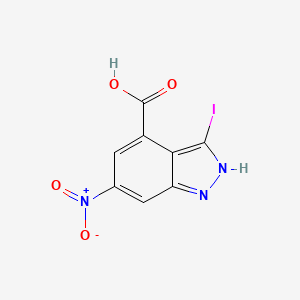


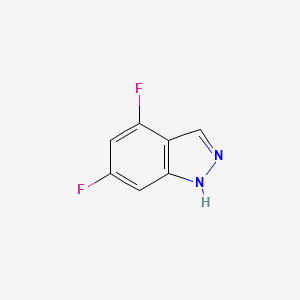
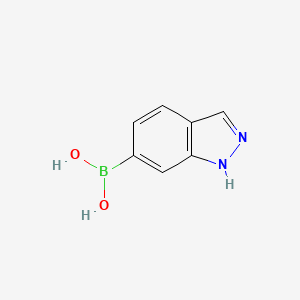
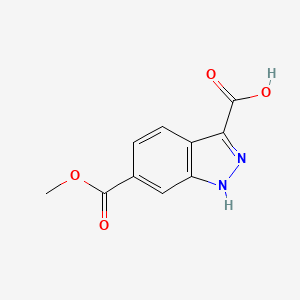
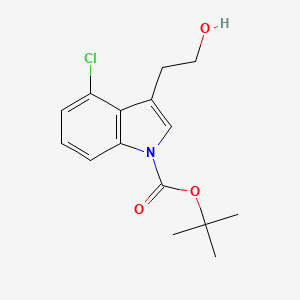
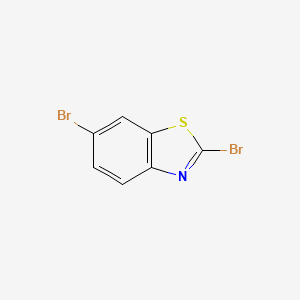

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
